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  • Product: 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid
  • CAS: 40107-51-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Investigating the Role of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid in Lipid Metabolism Research

Introduction Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. At the heart of these conditions lies a dysregulation of lipi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. At the heart of these conditions lies a dysregulation of lipid metabolism. Consequently, the identification and characterization of novel compounds that can modulate lipid homeostasis are of paramount importance for the development of new therapeutic strategies.

This technical guide focuses on 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid , a synthetic compound featuring a thiazole ring and a heptanoic acid chain with a sulfur linkage. Its structural similarity to a class of compounds known as thia fatty acids suggests its potential as a modulator of lipid metabolism. Thia fatty acids are known to influence key metabolic pathways, including fatty acid oxidation and lipogenesis, often through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework and detailed experimental protocols to investigate the precise role of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid in lipid metabolism.

Part 1: Hypothesized Mechanism of Action - A PPAR-centric View

Based on the established biological activities of other thia fatty acids, we hypothesize that 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid primarily functions as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist . PPARs are a group of nuclear receptors that play critical roles in the regulation of lipid and glucose homeostasis.[3] There are three main subtypes:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle. Its activation promotes fatty acid uptake and oxidation.[3][4]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis and insulin sensitivity.[3][5]

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.[3][4]

The activation of these receptors by a ligand like 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid would initiate a cascade of transcriptional events leading to a net increase in fatty acid catabolism and a decrease in lipid synthesis and storage.

Visualizing the Hypothesized Signaling Pathway

PPAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 7-(4-Methyl-thiazol-2-ylsulfanyl)- heptanoic acid PPAR_HSP PPAR-HSP Complex Compound->PPAR_HSP Enters Cell RXR RXR PPAR_RXR_Complex PPAR-RXR Heterodimer RXR->PPAR_RXR_Complex PPAR PPARα/γ/δ PPAR->PPAR_RXR_Complex HSP HSP PPAR_HSP->PPAR HSP Dissociation PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression mRNA mRNA Gene_Expression->mRNA Metabolic_Effects Increased FAO Decreased Lipogenesis mRNA->Metabolic_Effects Translation & Protein Synthesis

Caption: Hypothesized mechanism of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid action via PPAR activation.

Part 2: Experimental Validation and Characterization

This section provides a detailed roadmap for elucidating the role of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid in lipid metabolism. The experimental workflow is divided into in vitro characterization and a conceptual framework for in vivo evaluation.

A. In Vitro Characterization
1. Assessment of PPAR Agonist Activity

The initial step is to determine if the compound can directly bind to and activate PPAR subtypes. A luciferase reporter assay is the gold standard for this purpose.

Experimental Protocol: PPAR Luciferase Reporter Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection: Co-transfect the cells with:

    • A plasmid expressing the ligand-binding domain of human PPARα, PPARγ, or PPARβ/δ fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A β-galactosidase expression vector for transfection efficiency normalization.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (e.g., 0.1 to 100 µM). Include a known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Lysis and Assay: After 24 hours of treatment, lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.

2. Evaluation of Cellular Fatty Acid Oxidation (FAO)

Assuming the compound activates PPARα, it should lead to an increase in fatty acid oxidation. This can be measured using various commercially available assay kits.

Experimental Protocol: Cell-based FAO Assay

  • Cell Seeding: Seed a metabolically active cell line, such as HepG2 or C2C12 myotubes, in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Pre-treatment: Treat the cells with different concentrations of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid for 24 hours to allow for the transcriptional upregulation of FAO enzymes.

  • Assay Initiation: Wash the cells and incubate them with a substrate for fatty acid oxidation (e.g., a proprietary substrate that releases a detectable molecule upon oxidation, or radiolabeled palmitate).[7]

  • Detection: Measure the product of the oxidation reaction according to the manufacturer's instructions. This could involve measuring luminescence, fluorescence, or radioactivity.[7][8]

  • Data Analysis: Quantify the rate of fatty acid oxidation and compare the results between treated and untreated cells.

Assay TypePrincipleAdvantagesDisadvantages
Luminescence-based A proprietary substrate is oxidized, releasing luciferin, which is then detected.[7]High sensitivity, simple plate-based format.Indirect measurement of FAO.
Colorimetric The generation of NADH during FAO is coupled to the reduction of a tetrazolium salt to a colored formazan product.[8]Simple, does not require specialized equipment.Lower sensitivity compared to other methods.
Oxygen Consumption Rate (OCR) Measures the rate of oxygen consumption by cells, which is an indicator of mitochondrial respiration and FAO.Provides real-time kinetic data.Requires specialized instrumentation (e.g., Seahorse XF Analyzer).
3. Assessment of Lipogenesis and Lipid Accumulation

Concurrent with an increase in FAO, the compound may also inhibit lipogenesis, the process of synthesizing fatty acids. This can be assessed by measuring lipid accumulation in cells.

Experimental Protocol: Oil Red O Staining for Lipid Droplets

  • Cell Culture and Differentiation: Use a cell model capable of significant lipid accumulation, such as 3T3-L1 preadipocytes. Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Compound Treatment: Treat the differentiating or mature adipocytes with 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid.

  • Fixation and Staining: After the treatment period, fix the cells with 10% formalin and stain them with an Oil Red O working solution.

  • Imaging and Quantification: Visualize the lipid droplets under a microscope. For quantification, extract the dye from the stained cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm).

Advanced Visualization with Fluorescent Probes

For more dynamic and specific visualization of lipid droplets in live cells, fluorescent probes such as BODIPY 493/503 or Nile Red can be used.[9][10][11] These lipophilic dyes accumulate in the neutral lipid core of lipid droplets and fluoresce intensely.[9][10]

4. Comprehensive Lipid Profiling with Lipidomics

To gain a global and unbiased view of the compound's impact on the cellular lipidome, a mass spectrometry-based lipidomics approach is highly recommended.

Experimental Workflow: LC-MS/MS Lipidomics

Lipidomics_Workflow Sample_Prep Sample Preparation (Cell Lysis & Lipid Extraction) LC_Separation Liquid Chromatography (LC Separation) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (MS & MS/MS Analysis) LC_Separation->MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) MS_Analysis->Data_Processing Lipid_ID Lipid Identification (Database Searching) Data_Processing->Lipid_ID Quant_Analysis Quantitative Analysis & Statistical Analysis Lipid_ID->Quant_Analysis Bio_Interpretation Biological Interpretation Quant_Analysis->Bio_Interpretation

Caption: A typical workflow for a lipidomics study.

  • Sample Preparation: Treat cells (e.g., HepG2) with the compound. After treatment, quench metabolism, lyse the cells, and perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.

  • LC-MS/MS Analysis: Separate the lipid species using liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12][13] The mass spectrometer will acquire both full scan MS data for lipid identification and quantification, and tandem MS (MS/MS) data for structural elucidation.[13][14]

  • Data Processing and Analysis: Use specialized software to process the raw data, including peak picking, alignment, and normalization. Identify lipid species by matching their accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS).

  • Interpretation: Perform statistical analysis to identify lipid species that are significantly altered by the compound treatment. This can reveal detailed insights into the specific pathways being modulated (e.g., changes in triglyceride chain length, saturation, or phospholipid composition).

B. In Vivo Evaluation: A Conceptual Framework

Positive in vitro results would warrant further investigation in an animal model of metabolic disease.

  • Model Selection: A common and relevant model is the high-fat diet (HFD)-induced obese mouse. These mice develop key features of metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.

  • Compound Administration: Administer 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid to the HFD-fed mice, typically via oral gavage, for a specified period (e.g., 4-8 weeks).

  • Key Endpoints and Analyses:

ParameterMeasurementRationale
Body Weight and Composition Weekly body weight measurements, body composition analysis (e.g., DEXA or MRI).To assess effects on overall adiposity.
Glucose Homeostasis Glucose and insulin tolerance tests.To evaluate improvements in insulin sensitivity.
Serum Lipid Profile Measurement of triglycerides, total cholesterol, HDL, and LDL.To assess effects on dyslipidemia.
Liver Health Liver weight, histological analysis (H&E and Oil Red O staining), measurement of liver triglycerides.To evaluate the amelioration of hepatic steatosis.
Gene Expression Analysis qRT-PCR or RNA-seq on liver and adipose tissue.To confirm the engagement of PPAR target genes involved in FAO and lipogenesis.

Part 3: Data Interpretation and Troubleshooting

  • Inconsistent FAO results: Ensure that the cells are not nutrient-deprived before the assay, which can artificially elevate baseline FAO. Titrate the concentration of the FAO substrate, as high concentrations can be toxic.

  • High background in Oil Red O staining: Optimize the washing steps after staining to remove excess dye. Ensure complete differentiation of 3T3-L1 cells for robust lipid accumulation.

  • Variability in lipidomics data: Careful attention to sample preparation is crucial to minimize technical variability. The use of internal standards for each lipid class is essential for accurate quantification.

Conclusion and Future Directions

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid, by virtue of its thia fatty acid-like structure, holds considerable promise as a novel modulator of lipid metabolism. The experimental framework detailed in this guide provides a systematic and robust approach to validate its hypothesized role as a PPAR agonist and to characterize its effects on fatty acid oxidation and lipogenesis.

Positive findings from these studies could establish 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid as a valuable tool for basic research into lipid metabolism and as a lead compound for the development of new therapeutics for metabolic diseases. Future research could explore its effects on other related pathways, such as inflammation and oxidative stress, and delve deeper into its specific interactions with the PPAR ligand-binding domain through structural biology studies.

References

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  • Sasaki, K., et al. (2019). Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry, 58(5), 436-443. Available from: [Link]

  • Wang, M., et al. (2017). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Trends in Analytical Chemistry, 97, 30-41. Available from: [Link]

  • Yang, Y., et al. (2024). An efficient lipid droplet-targeted fluorescent probe for detection of intracellular viscosity. Luminescence, 39(4), e4749. Available from: [Link]

  • National Microbiome Data Collaborative. (n.d.). Lipidomics Workflow (v1.3.1). Available from: [Link]

  • Wang, C., et al. (2020). Recent advances in fluorescent probes for lipid droplets. Chemical Communications, 56(68), 9759-9770. Available from: [Link]

  • Agilent Technologies. (n.d.). Lipidomics Workflow Guide - Agilent 6560 Ion Mobility LC/Q-TOF. Available from: [Link]

  • Liu, H., et al. (2023). A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity. New Journal of Chemistry, 47(3), 1279-1285. Available from: [Link]

  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Available from: [Link]

  • Assay Genie. (n.d.). Fatty Acid Oxidation (FAO) Assay Kit (BR00001). Available from: [Link]

  • Eto, H., et al. (2021). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. STAR Protocols, 2(1), 100295. Available from: [Link]

  • Björkhem, I., & Danielsson, H. (1974). In vitro studies of lipid metabolism in human liver. Medical Clinics of North America, 58(4), 823-834. Available from: [Link]

  • Eto, H., et al. (2021). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. STAR Protocols, 2(1), 100295. Available from: [Link]

  • Okuro, P. K., et al. (2023). In vitro digestion of high-lipid emulsions: towards a critical interpretation of lipolysis. Food & Function, 14(23), 10633-10646. Available from: [Link]

  • Skrede, S., et al. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(2), 115-131. Available from: [Link]

  • Korman, S., et al. (2021). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Journal of Inherited Metabolic Disease, 44(4), 935-947. Available from: [Link]

  • Kim, H. J., et al. (2019). Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging. Aging, 11(12), 4149-4163. Available from: [Link]

  • Lee, J. Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17094-17107. Available from: [Link]

  • Caron, A., et al. (2018). Lipogenesis inhibitors: therapeutic opportunities and challenges. Nature Reviews Drug Discovery, 17(11), 803-828. Available from: [Link]

  • Wang, Y., et al. (2023). Metabolic syndrome: molecular mechanisms and therapeutic interventions. Signal Transduction and Targeted Therapy, 8(1), 1-33. Available from: [Link]

  • Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical Pharmacology, 92(1), 73-89. Available from: [Link]

  • Ferramosca, A., & Zara, V. (2022). Dramatic Suppression of Lipogenesis and No Increase in Beta-Oxidation Gene Expression Are among the Key Effects of Bergamot Flavonoids in Fatty Liver Disease. International Journal of Molecular Sciences, 23(13), 7303. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(19), 6296. Available from: [Link]

  • Olpin, S. E. (2012). Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. Journal of Inherited Metabolic Disease, 35(6), 943-949. Available from: [Link]

  • Wu, J. H., et al. (2015). Prospective association of fatty acids in the de novo lipogenesis pathway with risk of type 2 diabetes: the Cardiovascular Health Study. The American Journal of Clinical Nutrition, 101(1), 157-165. Available from: [Link]

  • Kumar, V., et al. (2025). Role of natural compounds in non-alcoholic fatty liver diseases (NAFLD): a mechanistic approach. Journal of Ethnopharmacology, 337, 118005. Available from: [Link]

  • Taka-Eilola, T., et al. (2023). AN1284 attenuates steatosis, lipogenesis, and fibrosis in mice with pre-existing non-alcoholic steatohepatitis and directly affects hepatic stellate cells. Frontiers in Endocrinology, 14, 1226808. Available from: [Link]

  • Lee, J. Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17094-17107. Available from: [Link]

  • Kim, H. J., et al. (2021). 7-MEGA™ inhibits adipogenesis in 3T3-L1 adipocytes and suppresses obesity in high-fat-diet-induced obese C57BL/6 mice. Journal of Medicinal Food, 24(6), 587-596. Available from: [Link]

  • Aiello, A., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 97. Available from: [Link]

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Sources

Exploratory

Introduction: The Thiazole Scaffold as a Privileged Structure in Pharmacology

An In-Depth Technical Guide to the Pharmacology of Thiazole-Heptanoic Acid Derivatives The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacology of Thiazole-Heptanoic Acid Derivatives

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, arising from the electron-donating sulfur atom and the electron-accepting imine group, allow it to engage in a wide array of non-covalent interactions with biological targets.[4] This versatility has established the thiazole moiety as a "privileged structure," frequently found in a diverse range of pharmacologically active agents, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anti-inflammatory drug Meloxicam.[1]

When derivatized with a heptanoic acid chain, the resulting molecule gains a significant lipophilic tail. This aliphatic chain can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, facilitate transport across the blood-brain barrier, and modulate binding affinity to protein targets by interacting with hydrophobic pockets. This guide provides a comprehensive review of the pharmacological landscape of thiazole derivatives, with a focus on the core activities that can be tuned by appendages such as a heptanoic acid chain. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, exploring mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

Part 1: Anticancer Activity of Thiazole Derivatives

The thiazole scaffold is a prolific building block for the development of novel anticancer agents.[5][6] Approved drugs like Dasatinib and Ixazomib validate the clinical utility of this heterocyclic core in oncology.[5][6] Thiazole derivatives exert their cytotoxic effects through a multitude of mechanisms, including the inhibition of critical cellular enzymes, induction of apoptosis, and interference with cancer cell signaling pathways.[7][8]

Mechanism of Action: Induction of Apoptosis via Bcl-2 Family Modulation

A significant pathway through which thiazole derivatives induce cancer cell death is apoptosis. Several studies have shown that these compounds can modulate the expression of the Bcl-2 family of proteins, which are central regulators of programmed cell death. Specifically, potent thiazole derivatives have been observed to down-regulate the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[9]

apoptosis_pathway cluster_drug Thiazole Derivative Action cluster_regulation Apoptotic Regulation cluster_execution Apoptosis Execution Thiazole Thiazole-Heptanoic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Promotes Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Thiazole derivatives induce apoptosis by inhibiting Bcl-2 and promoting Bax.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and its appended moieties.

PositionSubstituent TypeImpact on Anticancer ActivityReference
C2Amino GroupOften serves as a key anchor for further derivatization. Linking to other heterocyclic systems like pyrazole can enhance cytotoxicity.[7]
C4Aryl Group (e.g., Phenyl)The presence of a phenyl ring is common. Substituents on this ring, such as halogens (Cl, F) or methoxy groups, significantly modulate activity. Electron-withdrawing groups often enhance potency.[1][8]
C5Carboxylate/AmideIntroduction of functional groups like ethyl carboxylate at this position has been shown to enhance cytotoxic effectiveness.[10]
N/AHeptanoic Acid ChainWhile not extensively documented in combination, a heptanoic acid chain would increase lipophilicity, potentially improving cell membrane penetration and interaction with hydrophobic binding sites on target proteins.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard method for assessing the cytotoxic effects of novel thiazole-heptanoic acid derivatives on a human cancer cell line (e.g., MCF-7, HepG2).

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test thiazole derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Part 2: Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents.[11][12] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), particularly the inducible isoform COX-2.[13][14][15]

Mechanism of Action: Inhibition of the COX-2 Pathway

During an inflammatory response, the enzyme cyclooxygenase-2 (COX-2) is induced and becomes responsible for the synthesis of prostaglandins (like PGE2), which are key mediators of pain and inflammation.[14] Certain thiazole derivatives have been shown to act as specific inhibitors of COX-2.[13] By binding to the active site of the COX-2 enzyme, they prevent the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response without affecting the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions. This selectivity is a highly desirable trait for minimizing gastrointestinal side effects associated with non-selective NSAIDs.[14]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Pathway cluster_drug_action Drug Action cluster_response Biological Response Stimulus Inflammatory Stimulus (e.g., LPS) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA via PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Thiazole Thiazole-Heptanoic Acid Derivative Thiazole->COX2 Inhibits

Caption: Thiazole derivatives inhibit COX-2 to block prostaglandin synthesis.

Experimental Protocol: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for preparing the core thiazole ring, which can then be further modified.[12][16]

Objective: To synthesize a 2-amino-4-substituted-thiazole precursor.

Materials:

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Sodium bicarbonate solution (saturated)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromide salt formed during the reaction, leading to the precipitation of the free base (the 2-aminothiazole derivative).

  • Isolation: Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative. This product can then undergo further reactions, such as acylation with heptanoyl chloride, to attach the desired side chain.

Part 3: Antimicrobial Activity

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties, showing efficacy against various pathogenic bacteria and fungi.[11][17][18][19] The amphiphilic character that can be imparted by combining the polar thiazole ring with a nonpolar chain like heptanoic acid is particularly advantageous for antimicrobial action, as it can facilitate interaction with and disruption of microbial cell membranes.[2][17][20]

Mechanism of Action and SAR

The antimicrobial action of thiazole derivatives is often multifactorial. They can inhibit essential microbial enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication. The structure-activity relationship studies reveal key features for potent activity:

  • Lipophilicity: Increased lipophilicity, which would be provided by a heptanoic acid chain, often correlates with improved activity, especially against Gram-positive bacteria, by enhancing penetration of the lipid-rich cell membrane.[17]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO2) on aryl substituents attached to the thiazole ring often enhances antibacterial activity.[21]

  • Hybrid Molecules: Fusing the thiazole ring with other bioactive heterocycles is a common strategy to develop potent and broad-spectrum antimicrobial agents.[20]

Data Summary: Antibacterial Activity of Thiazole Derivatives

The following table summarizes the activity of representative thiazole derivatives against common bacterial strains.

Derivative ClassBacterial StrainActivity (MIC in µg/mL)Key Structural FeatureReference
Phenyl-isothiocyanate derivativeS. aureus3.1253-phenylthiazole-2(3H)-thione[16]
Phenyl-isothiocyanate derivativeB. thuringiensis6.253-phenylthiazole-2(3H)-thione[16]
Trichloro phenyl thiazoleBacillus subtilisSignificant InhibitionTrichloro phenyl moiety[17]
Trichloro phenyl thiazoleEscherichia coliSignificant InhibitionTrichloro phenyl moiety[17]
Nitro-substituted thiazolesVarious PathogensPotent ActivityElectron-withdrawing -NO2 group[21]

Conclusion and Future Perspectives

The thiazole core is a pharmacologically validated scaffold with immense therapeutic potential. Its derivatives have demonstrated robust activity as anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a heptanoic acid chain represents a logical strategy to optimize the drug-like properties of these compounds, primarily by modulating lipophilicity to enhance membrane permeability and target engagement. Future research should focus on the systematic synthesis and evaluation of thiazole-heptanoic acid conjugates to precisely map their structure-activity relationships. Advanced in silico modeling could further guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles, paving the way for new therapeutic breakthroughs based on this versatile heterocyclic system.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28). PubMed.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective | Request PDF - ResearchGate. (2025, October 23).
  • A Review On Thiazole As Anticancer Agents - Neliti. (2018, May 6). Neliti.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. (2025, August 26).
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - ResearchGate. (2020, April 2).
  • a structure-activity relationship study of thiazole deriva- tives with h1-antihistamine. Acta Poloniae Pharmaceutica - Drug Research.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15).
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2011, September 15). Acta Poloniae Pharmaceutica.
  • Systematic Review On Thiazole And Its Applications. World Journal of Pharmaceutical Research.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31). World Journal of Pharmaceutical Research.
  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed. (2012, May 15). PubMed.
  • (PDF) The Potential of Thiazole Derivatives as Antimicrobial Agents - ResearchGate. (2025, October 13).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Research in Applied Sciences and Engineering Technology.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17). MDPI.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021, June 18). Biointerface Research in Applied Chemistry.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). European Journal of Medicinal Chemistry Reports.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Journal of Medicinal and Chemical Sciences.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC.
  • (PDF) A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY - ResearchGate. (2021, January 10).
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. (2020, November 30). Arabian Journal of Chemistry.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. (2022, August 18). ScienceScholar.
  • Diverse biological activities of Thiazoles: A Retrospect - IT Medical Team. IT Medical Team.
  • Structure-Activity Relationship Studies of Thiazole-Based Derivatives Leading to the Identification of Novel and Potent SARS-CoV-2 Main Protease Inhibitors | Request PDF - ResearchGate.
  • Thiazole Ring: A Pharmacological Active Scaffold. Research Journal of Pharmacy and Technology.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. (2013, June 15). PubMed.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors - Bentham Science Publisher. Bentham Science.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic Acid

Abstract & Utility This application note details a robust, scalable protocol for the synthesis of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS: 40107-51-5). This molecule is a critical intermediate and functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS: 40107-51-5). This molecule is a critical intermediate and functional probe in metabolic disease research, specifically serving as a lipophilic "tail" moiety in the development of Peroxisome Proliferator-Activated Receptor delta (PPAR


) agonists, such as the widely studied GW501516 (Cardarine) analogs.

The protocol prioritizes regioselectivity (S-alkylation vs. N-alkylation) and purification efficiency . We present a two-step "Ester Route" which allows for superior purification of the intermediate, ensuring the final carboxylic acid meets >98% purity standards required for biological assays.

Retrosynthetic Analysis & Strategy

The synthesis relies on a classical nucleophilic substitution (


). The core challenge in alkylating 2-mercaptothiazoles is the ambident nature of the nucleophile, which can react at either the sulfur (S-alkylation) or the nitrogen (N-alkylation).
  • Strategic Choice: We utilize Soft Acid-Hard Base (HSAB) principles. The sulfur atom is a "softer" nucleophile than the ring nitrogen. By using a soft electrophile (primary alkyl bromide) and a carbonate base in a polar aprotic solvent, we maximize the kinetic preference for the desired thioether.

Reaction Scheme (DOT Visualization)

ReactionScheme Thiol 4-Methyl-2-mercaptothiazole (Nucleophile) Intermediate Intermediate Ester (Purifiable via SiO2) Thiol->Intermediate Step 1: K2CO3, MeCN Reflux, 4h (S-Alkylation) Bromide Ethyl 7-bromoheptanoate (Electrophile) Bromide->Intermediate Product 7-(4-Methyl-thiazol-2-ylsulfanyl) -heptanoic acid Intermediate->Product Step 2: LiOH, THF/H2O Hydrolysis

Figure 1: Two-step synthetic pathway via ester intermediate to ensure regioselectivity and purity.

Materials & Equipment

Reagent Table
ComponentCAS No.Equiv.[1][2]Role
4-Methyl-2-mercaptothiazole 2931-23-91.0Nucleophile
Ethyl 7-bromoheptanoate 29823-18-51.1Electrophile
Potassium Carbonate (

)
584-08-72.0Base (HCl Scavenger)
Acetonitrile (MeCN) 75-05-8N/ASolvent (Polar Aprotic)
Lithium Hydroxide (LiOH) 1310-65-23.0Hydrolysis Reagent
Tetrahydrofuran (THF) 109-99-9N/ACo-solvent
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Rotary evaporator.

  • Separatory funnel.

  • Silica gel chromatography setup (for Step 1 purification).

Experimental Protocol

Step 1: S-Alkylation (Formation of the Ester)

Rationale: Using the ethyl ester instead of the free acid prevents the formation of carboxylate salts during the alkylation, which can complicate solubility and workup.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-methyl-2-mercaptothiazole (1.31 g, 10.0 mmol) in anhydrous Acetonitrile (30 mL).

  • Deprotonation: Add anhydrous

    
      (2.76 g, 20.0 mmol) in one portion. Stir at room temperature for 15 minutes.
    
    • Observation: The suspension may turn slightly yellow as the thiolate anion generates.

  • Alkylation: Add Ethyl 7-bromoheptanoate (2.61 g, 11.0 mmol) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C (Reflux) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting thiol (

      
      ) should disappear, and a higher running spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification (Optional but Recommended): Flash chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes) yields the pure ester intermediate as a pale yellow oil.

Step 2: Hydrolysis (Ester to Acid)
  • Dissolution: Dissolve the ester intermediate from Step 1 in THF (20 mL) and Water (10 mL).

  • Hydrolysis: Add LiOH

    
      (1.26 g, 30 mmol). Stir vigorously at room temperature for 12 hours (or 50°C for 2 hours).
    
  • Quench & Isolation:

    • Concentrate the mixture to remove most of the THF.

    • Dilute the remaining aqueous layer with water (20 mL).

    • Wash: Extract with Diethyl Ether (1 x 20 mL) to remove any unreacted organic impurities (discard organic layer).

    • Acidification: Cool the aqueous layer on ice and acidify to pH ~2-3 using 1M HCl. A white/off-white precipitate should form.

    • Extraction: Extract the acidic aqueous layer with EtOAc (3 x 30 mL).

    • Final Drying: Combine organic layers, dry over

      
      , and concentrate in vacuo.
      
  • Final Product: The resulting solid is 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid . It can be recrystallized from Hexane/EtOAc if necessary.

Process Workflow & Decision Logic

Workflow Start Start Synthesis Step1 Mix Thiol + K2CO3 + Bromo-Ester in MeCN (Reflux) Start->Step1 CheckTLC TLC Check: Thiol Consumed? Step1->CheckTLC CheckTLC->Step1 No (Continue Heating) Workup1 Filter Salts -> Extract -> Flash Column CheckTLC->Workup1 Yes Step2 Hydrolysis (LiOH/THF) Workup1->Step2 Acidify Acidify Aqueous Layer (pH 2) Extract with EtOAc Step2->Acidify Final Final Product: White Solid Acidify->Final

Figure 2: Operational workflow emphasizing the critical TLC checkpoint and acidification step.

Analytical Characterization (Expected Data)

To validate the synthesis, confirm the following spectral features:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~10.0-11.0 (br s, 1H, -COOH )
      
    • 
       6.80 (s, 1H, Thiazole C5-H )
      
    • 
       3.15 (t, 2H, -S-CH 
      
      
      
      -)
    • 
       2.40 (s, 3H, Thiazole-CH 
      
      
      
      )
    • 
       2.35 (t, 2H, -CH 
      
      
      
      -COOH)
    • 
       1.30-1.80 (m, 8H, Alkyl Chain protons)
      
  • MS (ESI):

    • Calculated Mass (

      
      ): 259.39[2]
      
    • Observed

      
      : 260.1 or 
      
      
      
      : 258.1

Troubleshooting & Optimization

  • N-Alkylation Side Product:

    • Symptom:[3][4][5] A spot with significantly lower

      
       on TLC or unexpected aromatic shifts in NMR.
      
    • Cause: High temperature or "hard" bases (like NaOH) promoting attack by the nitrogen.

    • Solution: Stick to

      
       or 
      
      
      
      in Acetonitrile. Do not use DMF if heating >100°C is required, as it can decompose.
  • Incomplete Hydrolysis:

    • Symptom:[3][4][5] Mixed NMR signals (Ethyl quartet at 4.1 ppm persists).

    • Solution: Increase LiOH equivalents to 5.0 or heat to 60°C. Ensure the THF/Water ratio allows for a homogeneous phase.

References

  • Wei, Z., et al. (2006). "Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs." Bioorganic & Medicinal Chemistry Letters.

  • ChemScene. (n.d.). "Product Data: 7-((4-Methylthiazol-2-yl)thio)heptanoic acid."

  • Arkivoc. (2009).[6] "A comparison of several modern alkylating agents." (Review of S-alkylation methodologies).

  • Sigma-Aldrich. (n.d.). "GW501516 Product Information & Synthesis References."

Sources

Application

Application Note: HPLC Method Development for 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic Acid

Abstract & Scope This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS: 40107-51-5).[1][2] This molecule presents a "du...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS: 40107-51-5).[1][2] This molecule presents a "dual-personality" challenge common in drug development: it possesses a hydrophobic alkyl chain terminating in a polar carboxylic acid, coupled with a basic heterocyclic thiazole ring.[2][3]

This protocol moves beyond generic "cookbooks" by establishing a First-Principles Approach . We prioritize the control of ionization states (pH strategy) and silanol activity to prevent the peak tailing often associated with this class of compounds.

Chemical Intelligence & Separation Logic

Before injecting a sample, we must understand the analyte's behavior in solution.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 259.39 g/mol Suitable for standard UV-HPLC; MS compatible.[1][2][3]
LogP ~3.58Moderately hydrophobic.[1][2][3] Significant retention expected on C18.[1][2]
Acidic pKa ~4.8 (Carboxylic Acid)Ionizes at pH > 4.8 (retention drops, peak shape improves).[1]
Basic pKa ~2.5 (Thiazole Nitrogen)Protonates at pH < 2.5 (becomes cationic).[1][3]
UV Max ~250–260 nmThiazole ring provides strong UV chromophore.[1][2][3]
Stability Thioether linkage (-S-)Susceptible to oxidation (Sulfoxide/Sulfone formation).[1][2][3]
The "Ionization Trap"

The separation challenge lies in the opposing pKa values.

  • At pH 7.0: The acid is ionized (

    
    ), reducing retention on C18.[1][2] The thiazole is neutral.[1][3]
    
  • At pH 2.5: The acid is neutral (

    
    ), maximizing hydrophobic retention. However, the thiazole nitrogen may partially protonate (
    
    
    
    ), potentially causing secondary interactions with residual silanols on the column stationary phase (peak tailing).

Decision: We will utilize a Low pH (2.[1][2][3]5) Strategy using a high-quality, base-deactivated C18 column. This ensures the carboxylic acid is protonated for consistent retention, while the modern column chemistry mitigates thiazole tailing.

Visualizing the Strategy

The following diagram outlines the structural logic and the decision matrix for method optimization.

MethodLogic Analyte Analyte: 7-(4-Methyl-thiazol...) Sub_Acid Heptanoic Acid Tail (pKa ~4.8) Analyte->Sub_Acid Sub_Base Thiazole Ring (Basic N, Thioether) Analyte->Sub_Base Strategy_pH Mobile Phase pH Strategy Sub_Acid->Strategy_pH Sub_Base->Strategy_pH Path_Low Low pH (2.5) (Formic Acid/Phosphate) Strategy_pH->Path_Low Preferred Path_High High pH (7.5) (Ammonium Acetate) Strategy_pH->Path_High Alternative Result_Low Acid: Neutral (Retained) Base: Protonated RISK: Tailing Path_Low->Result_Low Result_High Acid: Ionized (Elutes Fast) Base: Neutral RISK: Low Resolution Path_High->Result_High Solution OPTIMAL: pH 2.5 + End-Capped C18 (Suppress Acid + Block Silanols) Result_Low->Solution

Figure 1: Decision matrix for mobile phase pH selection based on the analyte's dual acidic/basic functionality.

Experimental Protocols

Protocol A: Initial Scouting (Gradient Screening)

Objective: Determine the approximate elution %B and check for peak purity.

Equipment: HPLC with DAD (Diode Array Detector) or UV-Vis.[1][2][3] Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 100 mm, 3.5 µm.[1][2]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Diluent: 50:50 Water:ACN.[1][2][3]

Instrument Parameters:

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: DAD Scan 200–400 nm (Extract chromatograms at 254 nm and 280 nm).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Hold
10.0 95 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | Stop |[1][2]

Success Criteria:

  • Analyte elutes as a sharp peak (likely between 6–9 minutes).[1][2][3]

  • UV Spectrum confirms

    
     (likely ~254 nm).[1][2][3]
    
  • Tailing Factor (

    
    ) < 1.5.[1][2][3]
    
Protocol B: Optimized Method (Isocratic or Shallow Gradient)

Objective: Routine quantification with high reproducibility.[1][2][3] Note: Adjust %B based on scouting results. The below is a predicted optimum.

Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid (Better buffering capacity than FA alone). Mobile Phase B: Acetonitrile.[1][2][3]

Gradient (Focusing on Retention):

Time (min) % B
0.0 30
8.0 70
8.1 95
10.0 95
10.1 30

| 14.0 | 30 |

Critical Control Points:

  • Buffer pH: Must be precise. A shift to pH 3.5 could start ionizing the acid tail, shifting retention times.

  • Wavelength: Set UV to 254 nm (bandwidth 4 nm). Reference off (or 360 nm).[1][2][3]

Method Validation Framework (ICH Q2(R1))

To ensure the method is reliable for drug development, perform the following validation steps.

Specificity (Stress Testing)

The thioether group (-S-) is the weak link.[1][2] You must prove the method separates the parent from its oxidized forms.[3]

  • Oxidation Stress: Mix sample with 3%

    
     for 1 hour.[1][2][3]
    
    • Expectation: New peaks (Sulfoxide/Sulfone) should elute earlier than the parent (more polar).[1][3]

  • Resolution (

    
    ):  Ensure 
    
    
    
    between the parent peak and any degradation products.
Linearity & Range
  • Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Acceptance:

    
    .[1][2][3]
    
Accuracy (Recovery)
  • Spike placebo (or solvent) at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1][2][3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (

)
Residual silanol interaction with Thiazole N.1. Switch to a "Polar Embedded" column (e.g., Waters SymmetryShield or Phenomenex Luna Omega).2.[2][3] Add 5 mM Triethylamine (TEA) to Mobile Phase A (competes for silanols).[1][3]
Retention Time Drift pH instability affecting the Carboxylic Acid.[1][2][3]Ensure buffer concentration is at least 10-20 mM.[1][2][3] Do not use simple 0.1% acid if drift occurs; use buffered salt.[2][3]
Split Peaks Sample solvent mismatch.If dissolving sample in 100% ACN, injecting into a 30% ACN stream causes precipitation/mixing effects.[2][3] Dissolve sample in mobile phase.
Extra Peak @ ~2-3 min Sulfoxide impurity.[1][2][3]Check sample storage. Thioethers oxidize in air/solution over time.[1][2][3] Store samples at 4°C.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][3][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3][5]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[1][2][3] (General reference for C18 retention mechanisms).

  • PubChem. (n.d.).[1][2][3] Compound Summary for CID 12748 (4-Methylthiazole). National Library of Medicine.[1][2][3] Retrieved from [Link] (Used for UV/pKa estimation).[1][3]

Sources

Method

Application Note: High-Recovery Extraction of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic Acid from Plasma

Abstract This application note details a robust protocol for the extraction and quantification of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid from human and rodent plasma. Given the analyte's physicochemical profile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the extraction and quantification of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid from human and rodent plasma. Given the analyte's physicochemical profile—comprising a lipophilic heptyl-thiazole tail (LogP ~3.58) and an acidic carboxyl head group (pKa ~4.8)—standard protein precipitation methods often yield insufficient recovery and high matrix suppression.

We present a validated Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) workflow. This method exploits the compound's carboxylic acid moiety to achieve orthogonal selectivity, effectively removing plasma phospholipids and proteins while ensuring recoveries >85%.

Introduction & Analyte Chemistry

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid is a structural analog often associated with the metabolic study of thiazole-based PPAR


 agonists (e.g., GW501516 derivatives) and fatty acid oxidation modulators. Accurate quantification in plasma is critical for pharmacokinetic (PK) profiling.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Structure: A C7 fatty acid chain linked to a 4-methyl-thiazole ring via a thioether bond.

  • Molecular Weight: 259.39 g/mol .[1]

  • Acid/Base Character: Amphiphilic.

    • Acidic: Carboxylic acid (

      
      ). Ionized (
      
      
      
      ) at physiological pH.
    • Basic: Thiazole nitrogen (weakly basic,

      
      ).
      
  • Hydrophobicity: LogP

    
     3.[1]6. Highly lipophilic, prone to non-specific binding to plastics and proteins.
    
The Challenge: Matrix Interference

In plasma, this compound binds heavily to albumin. Simple Liquid-Liquid Extraction (LLE) often suffers from emulsion formation and variable recovery due to the amphiphilic nature. Mixed-Mode SPE is chosen here to "lock" the analyte onto the sorbent via charge interaction, allowing aggressive organic washing to remove neutral lipids before elution.

Materials and Reagents

CategoryItemSpecification
Standards Analyte Standard>98% Purity (e.g., Sigma/ChemScene)
Internal Standard (IS)

-labeled analog or structural analog (e.g., GW501516-sulfone)
Solvents Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
WaterMilli-Q / LC-MS Grade
Additives Formic Acid (FA)98-100%, LC-MS Grade
Ammonium Hydroxide (

)
28-30% solution
Consumables SPE CartridgesOasis MAX (30 mg, 1 cc) or Strata-X-A
Collection Plates96-well, Polypropylene (PP), 2 mL

Method Development Strategy (The "Why")

The extraction logic is based on the "Catch-and-Release" mechanism of Mixed-Mode Anion Exchange (MAX) sorbents:

  • Ionization (Loading): We adjust the plasma pH to >7.0 using dilute base. This ensures the carboxylic acid is deprotonated (

    
    ), allowing it to bind to the positively charged quaternary amine of the MAX sorbent.
    
  • Interference Removal (Washing):

    • Aqueous Wash: Removes salts and proteins.

    • Organic Wash (Methanol): Critical step. Since the analyte is ionically bound, we can wash with 100% methanol to strip away hydrophobic neutrals (lipids, sterols) without eluting the analyte.

  • Elution: We switch to an acidic organic solvent.[2] The acid protonates the carboxyl group (

    
    ), breaking the ionic bond. The organic solvent then disrupts the hydrophobic interaction, releasing the purified analyte.
    

Detailed Extraction Protocol

Sample Pre-treatment[7]
  • Thaw plasma samples on ice.

  • Aliquot 100

    
    L of plasma into a 1.5 mL Eppendorf tube or 96-well mixing plate.
    
  • Add IS: Add 10

    
    L of Internal Standard working solution (e.g., 100 ng/mL in 50:50 MeOH:Water). Vortex briefly.
    
  • Basify: Add 100

    
    L of 4% 
    
    
    
    in water
    .
    • Reasoning: Raises pH to ~10-11, ensuring complete ionization of the carboxylic acid and disrupting protein binding.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any gross precipitates.

Solid Phase Extraction (SPE) - MAX Chemistry

Cartridge: Waters Oasis MAX 1cc/30mg (or equivalent polymeric strong anion exchanger).

StepSolvent/BufferVolumePurpose
1. Condition Methanol1 mLActivates hydrophobic pores.
2. Equilibrate Water1 mLPrepares ion-exchange sites.
3. Load Pre-treated Sample~200

L
Analyte binds via Anion Exchange + RP.
4. Wash 1 5%

in Water
1 mLRemoves proteins, salts, and hydrophilic interferences.
5. Wash 2 100% Methanol 1 mLCRITICAL: Removes neutral lipids/matrix. Analyte stays bound ionically.
6. Elute 2% Formic Acid in Methanol2 x 250

L
Acid breaks ionic bond; MeOH elutes hydrophobic tail.
Post-Extraction Processing
  • Evaporate the eluate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
  • Reconstitute in 100

    
    L of Mobile Phase (80:20 Water:ACN + 0.1% FA).
    
    • Note: Do not reconstitute in 100% aqueous; the lipophilic tail may cause adsorption to the vial walls.

  • Vortex and transfer to LC vials.

LC-MS/MS Conditions

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7


m)
Chromatographic Parameters
  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temp: 45°C

  • Injection Vol: 5

    
    L
    

Gradient:

Time (min) %B
0.0 10
0.5 10
3.0 95
4.0 95
4.1 10

| 5.5 | 10 |

Mass Spectrometry (MRM)
  • Polarity: Positive ESI (Preferred for Thiazole) or Negative ESI (Backup for Acid).

  • Note: While carboxylic acids ionize in Neg mode, the thiazole nitrogen often provides better sensitivity in Pos mode (

    
    ).
    
  • Source Temp: 500°C

  • Ion Spray Voltage: 4500 V

MRM Transitions (Simulated):

  • Precursor (

    
    ):  260.1 m/z
    
  • Quantifier Product: 112.0 m/z (Thiazole-methyl fragment)

  • Qualifier Product: 85.0 m/z (Thiazole ring fragment)

Workflow Visualization

SPE_Workflow Start Plasma Sample (100 µL) PreTreat Pre-treatment Add 100 µL 4% NH4OH (Ionize COOH -> COO-) Start->PreTreat Load Load Sample Analyte binds to Anion Exchange Sites PreTreat->Load Condition Condition SPE (MAX) 1. MeOH 2. Water Condition->Load Prep Wash1 Wash 1: 5% NH4OH Remove Proteins/Salts Load->Wash1 Wash2 Wash 2: 100% MeOH Remove Neutral Lipids (Analyte Locked by Charge) Wash1->Wash2 Elute Elute 2% Formic Acid in MeOH (Neutralize COO- & Elute) Wash2->Elute Evap Evaporate & Reconstitute 80:20 H2O:ACN Elute->Evap LCMS LC-MS/MS Analysis C18 Column, ESI+ Evap->LCMS

Caption: Mixed-Mode Anion Exchange (MAX) workflow ensuring removal of interferences via orthogonal washing.

Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over range 1–1000 ng/mL.
    
  • Recovery (RE): >80% (Compare pre-spiked vs. post-spiked extracts).

  • Matrix Effect (ME): 90–110% (Compare post-spiked extract vs. neat solvent standard).

  • Precision (CV): <15% for QC samples.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Incomplete elutionEnsure Elution solvent has at least 2% Formic Acid to fully neutralize the carboxyl group.
Protein bindingIncrease

concentration in pre-treatment to 5% to fully disrupt albumin binding.
High Backpressure Clogged cartridgeCentrifuge plasma samples at higher speed (15k x g) before loading.
Peak Tailing Secondary interactionsAdd 5mM Ammonium Formate to the LC mobile phase A.

References

  • PubChem. (2025). 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid - Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2023). Oasis MAX 96-Well Plate and Cartridge Instruction Manual. Waters.com. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid

Technical Support Center: 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid Introduction: Navigating the Solubility Challenges of a Promising Molecule Welcome to the technical support guide for 7-(4-Methyl-thiazol-2-ylsul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid

Introduction: Navigating the Solubility Challenges of a Promising Molecule

Welcome to the technical support guide for 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid. This molecule, with its unique thioether-linked thiazole and heptanoic acid moieties, presents significant potential in various research and development pipelines. However, its promising bioactivity is often hindered by a common, yet critical, experimental hurdle: poor aqueous solubility.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, scientifically-grounded framework for systematically addressing and overcoming these solubility issues. We will move beyond simple procedural lists to explore the causal mechanisms behind each technique, empowering you to make informed decisions for your specific experimental context.

Understanding the Core Problem: A Physicochemical Profile

The inherent low water solubility of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid is not an anomaly but a direct consequence of its molecular structure. A clear understanding of its physicochemical properties is the first step in designing an effective solubilization strategy.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₇NO₂S₂[1]-
Molecular Weight 259.39 g/mol [1]Moderate molecular weight, less of a factor than LogP.
Calculated LogP 3.58[1]A LogP value > 3 indicates high lipophilicity and poor aqueous solubility.
pKa (Carboxylic Acid) ~4.8 (estimated)[2]The molecule is a weak acid. At neutral pH, it will be predominantly in its less soluble, protonated (neutral) form.
Topological Polar Surface Area (TPSA) 50.19 Ų[1]A relatively low TPSA suggests limited favorable interactions with polar water molecules.
Key Structural Features Heptanoic acid chain, Thioether linkage, 4-Methyl-thiazole ringThe long, seven-carbon alkyl chain is a major contributor to hydrophobicity. Thioethers are generally immiscible in water.[3]

The combination of a long, hydrophobic carbon chain and a high LogP value is the primary driver of poor solubility.[4] The carboxylic acid group, however, is the key to unlocking improved solubility through pH manipulation.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section is structured as a series of questions you might encounter in the lab, providing progressively advanced solutions.

Q1: I've added my compound to a neutral aqueous buffer (e.g., PBS pH 7.4), and it's not dissolving. What is the most direct first step?

Answer: The most effective initial approach is pH adjustment . Your compound is a carboxylic acid, which is poorly soluble in its neutral (protonated) state. By increasing the pH of the solution above the compound's pKa, you deprotonate the carboxylic acid, forming a highly polar and much more water-soluble carboxylate salt.[4]

The equilibrium between the insoluble acid and the soluble salt is governed by the Henderson-Hasselbalch equation. To ensure the majority of the compound is in its soluble, deprotonated form, the pH of the solution should be at least 1.5 to 2 units above the pKa.

The conversion of the neutral -COOH group to the charged -COO⁻ anion introduces an ion-dipole interaction with water, which is a much stronger intermolecular force than the hydrogen bonding the neutral acid can participate in.[4] This dramatically enhances solubility.

cluster_0 Low pH (e.g., < 4) cluster_1 High pH (e.g., > 6.5) A R-COOH (Protonated Form) B Poorly Water Soluble A->B Dominant Species C R-COO⁻ + Na⁺ (Deprotonated Salt Form) A->C  pH > pKa (Base Addition)  pH < pKa (Acid Addition) D Highly Water Soluble C->D Dominant Species

Caption: pH-dependent ionization of the carboxylic acid.

A detailed, step-by-step methodology for this protocol can be found in Appendix A: Protocol 1 .

  • Prepare a stock solution of a suitable base (e.g., 1 M NaOH or KOH).

  • Weigh the 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid powder.

  • Add a small amount of your target aqueous buffer to the powder to create a slurry.

  • Add the base dropwise while vortexing or stirring until the solid dissolves completely.

  • Measure the final pH of the solution to ensure it is in the desired range.

  • Adjust the final volume with your buffer.

Q2: My experiment is pH-sensitive and must be conducted at or below neutral pH. What are my options now?

Answer: When pH modification is not feasible, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.

Commonly used co-solvents in research settings include:

Co-SolventTypical Starting ConcentrationNotes & Considerations
DMSO (Dimethyl sulfoxide)1-10% (v/v)Excellent solubilizing power. Can be cytotoxic at higher concentrations. Ensure it does not interfere with your assay.
Ethanol 5-20% (v/v)Biologically compatible at low concentrations. Less effective than DMSO for highly lipophilic compounds.
PEG 400 (Polyethylene glycol 400)10-30% (v/v)Low toxicity, often used in in-vivo formulations. Can increase viscosity.
Propylene Glycol 10-40% (v/v)Common vehicle for pharmaceutical formulations.

Water is a highly polar solvent. The large nonpolar surface area of your molecule makes it difficult for it to favorably interact with the water network. Co-solvents work by disrupting this network and creating a "less polar" microenvironment that can accommodate the nonpolar regions of the solute.

A detailed protocol for systematically screening co-solvents can be found in Appendix A: Protocol 2 .

Q3: My application has strict limitations on organic solvents. How can I improve solubility in a purely aqueous system without drastic pH changes?

Answer: For solvent-intolerant applications, complexation with cyclodextrins is a powerful and widely used technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate the hydrophobic portion of a guest molecule, like your compound, effectively hiding it from the aqueous environment and presenting a soluble complex.[5]

The most common cyclodextrins for this purpose are derivatives of β-cyclodextrin, such as:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

These derivatives have significantly higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.

The hydrophobic heptyl-thiazole portion of your molecule fits snugly into the nonpolar cavity of the cyclodextrin, forming a non-covalent inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.

cluster_0 Before Complexation cluster_1 After Complexation A Poorly Soluble Drug Molecule C Drug-Cyclodextrin Inclusion Complex (Highly Soluble) A->C Encapsulation B Cyclodextrin (Soluble) B->C

Caption: Mechanism of cyclodextrin inclusion complex formation.

A detailed protocol for preparing and testing cyclodextrin formulations is provided in Appendix A: Protocol 3 .

Frequently Asked Questions (FAQs)

  • Q: What is the estimated pKa of the carboxylic acid group?

    • A: The pKa of the parent heptanoic acid is approximately 4.8.[2] The electron-withdrawing nature of the thioether-thiazole group may slightly lower this value, but 4.7-4.9 remains a reliable working estimate for experimental design.

  • Q: How do I quantitatively measure the improvement in solubility?

    • A: The gold standard is the "shake-flask" method. An excess amount of the compound is added to the solvent system of interest (e.g., buffer with co-solvent). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the clear supernatant is measured, usually by HPLC-UV.

  • Q: Can pH adjustment or the use of co-solvents affect the stability of my compound?

    • A: Yes. High pH environments can potentially lead to the hydrolysis of certain functional groups, although the thioether and thiazole moieties in this compound are generally stable. It is always recommended to perform a preliminary stability study. Dissolve the compound in your chosen solvent system, store it under your experimental conditions for a set period (e.g., 24 hours), and then re-analyze by HPLC to check for the appearance of degradation products. Thioethers can also be susceptible to oxidation.[6]

  • Q: When forming a salt, does the choice of counter-ion (e.g., Na⁺ vs. K⁺) matter?

    • A: For most in-vitro applications, the difference between sodium and potassium salts is negligible. Both are highly soluble. In later-stage drug development, the choice can impact properties like hygroscopicity and solid-state stability, but for routine lab work, sodium hydroxide and potassium hydroxide are interchangeable.

Appendix A: Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Objective: To dissolve the compound by converting it to its carboxylate salt.

  • Materials: 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid, 1 M NaOH, desired aqueous buffer (e.g., Phosphate Buffered Saline), calibrated pH meter, vortex mixer, volumetric flasks.

  • Procedure:

    • Weigh out the desired mass of the compound into a glass vial.

    • Add approximately 80% of the final desired volume of buffer to create a slurry.

    • While vortexing, add the 1 M NaOH solution dropwise. Pause between drops to allow the solid to dissolve.

    • Continue adding base until all solid material has visibly dissolved.

    • Use the pH meter to check the pH of the solution. If necessary, adjust to a final pH > 7.0 to ensure complete ionization.

    • Transfer the solution to a volumetric flask and add buffer to the final target volume. Mix well.

    • Visually inspect the final solution for any particulates. If needed, filter through a 0.22 µm syringe filter compatible with aqueous solutions.

Protocol 2: Co-Solvent Screening
  • Objective: To identify a suitable co-solvent and its optimal concentration.

  • Materials: Compound, DMSO, Ethanol, PEG 400, desired aqueous buffer.

  • Procedure:

    • Prepare stock solutions of the compound at a high concentration (e.g., 50 mg/mL) in 100% DMSO and 100% Ethanol.

    • Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v of each co-solvent in buffer).

    • Add a small aliquot of the concentrated compound stock solution to each co-solvent/buffer mixture to achieve the final desired concentration.

    • Vortex each sample vigorously for 1-2 minutes.

    • Observe immediately for any precipitation ("crash out").

    • Allow the samples to sit at room temperature for at least one hour and observe again for precipitation. The best co-solvent system is the one that keeps the compound dissolved at the lowest possible organic solvent concentration.

Protocol 3: Solubilization using HP-β-Cyclodextrin
  • Objective: To prepare an aqueous solution of the compound via inclusion complexation.

  • Materials: Compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer, magnetic stirrer, and stir bar.

  • Procedure:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in your desired buffer. This may require gentle warming and stirring to fully dissolve the cyclodextrin.

    • Once the HP-β-CD solution is clear, add the powdered 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid directly to the solution while stirring.

    • Allow the mixture to stir at room temperature for 12-24 hours. The solution should gradually clarify as the inclusion complex forms.

    • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • The resulting clear solution contains the solubilized complex. The concentration can be confirmed by HPLC.

References

  • Patsnap Eureka. (2025, July 31).
  • UNT Digital Library. (1992).
  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids.
  • Vaia. Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon.
  • Thermo Fisher Scientific. Thioethers.
  • Fiveable. (2025, August 15). Thioether Definition - Organic Chemistry Key Term.
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • PubChem. Heptanoic Acid.
  • Sigma-Aldrich. 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid.
  • BYJU'S. (2022, August 3). Properties of Thiol.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • Wikipedia. Thiol.
  • ResearchGate. Physicochemical properties of compounds 7(a-g).
  • ChemScene. 7-((4-Methylthiazol-2-yl)thio)heptanoic acid.
  • Wikipedia. Enanthic acid.
  • mVOC 4.0. Heptanoic Acid.
  • ResearchGate. (2025, October 14). Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents.
  • U.S. Environmental Protection Agency. 4-Methyl-2-(2-pyrimidinyl)-5-thiazolecarboxylic acid Properties.
  • Organic Chemistry Data. (2022, April 7).
  • ChemicalBook. (2026, January 13). 2-Aminothiazole-4-carboxylic acid.

Sources

Optimization

Troubleshooting low yield in 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid synthesis

Technical Support Center: 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic Acid Synthesis Introduction: The Synthetic Challenge The synthesis of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS: 40107-51-5) involves a nu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic Acid Synthesis

Introduction: The Synthetic Challenge

The synthesis of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS: 40107-51-5) involves a nucleophilic substitution reaction between 4-methylthiazole-2-thiol and 7-bromoheptanoic acid . While theoretically a straightforward S_N2 alkylation, researchers often encounter significant yield losses (typically <40% initially) due to three specific mechanistic pitfalls:

  • Ambident Nucleophilicity: The starting thiol exists in a tautomeric equilibrium with its thione form, leading to competitive N-alkylation vs. S-alkylation.

  • Amphoteric Workup Dynamics: The product contains both a basic thiazole nitrogen and an acidic carboxylic tail, making phase separation highly pH-dependent.

  • Zwitterionic Interactions: In polar aprotic solvents, the formation of internal salts can hamper reaction kinetics.

This guide provides a root-cause analysis and a validated protocol to restore yields to >85%.

Module 1: Mechanistic Insight & Stoichiometry

To fix the yield, one must control the equilibrium. The starting material, 4-methylthiazole-2-thiol , is an ambident nucleophile.

  • Thermodynamic Control: S-alkylation (desired) produces a heteroaromatic thioether.

  • Kinetic Pitfall: N-alkylation (undesired) produces a non-aromatic thione derivative.

  • The Fix: Use a soft base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or Acetone) to favor the softer sulfur nucleophile over the harder nitrogen.

Reaction Pathway Diagram

ReactionMechanism SM_Thiol 4-Methylthiazole-2-thiol (Thiol Form) SM_Thione 4-Methylthiazole-2-thione (Thione Form) SM_Thiol->SM_Thione Tautomerism Intermediate Thiolate Anion (S- Nucleophile) SM_Thiol->Intermediate Base (K2CO3) Product_S S-Alkylated Product (Desired Thioether) Intermediate->Product_S S_N2 Attack (Thermodynamic) Product_N N-Alkylated Byproduct (Undesired) Intermediate->Product_N N-Attack (Kinetic) Electrophile 7-Bromoheptanoic Acid Electrophile->Product_S

Caption: Figure 1. Tautomeric equilibrium and competitive alkylation pathways.[1] S-alkylation restores aromaticity to the thiazole ring, making it the thermodynamic product.

Module 2: Troubleshooting Guide (Root Cause Analysis)

Use this decision matrix to identify why your specific batch failed.

Scenario A: Reaction is incomplete (TLC shows Starting Material)
Potential CauseDiagnosticCorrective Action
Low Nucleophilicity SM remains despite heat.Add Catalyst: Add 10 mol% Potassium Iodide (KI). This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).
Solvent Wetness Reaction stalls at 50%.Dry Solvent: Water solvates the thiolate anion, reducing reactivity. Use anhydrous DMF or Acetone.
Base Insolubility Heterogeneous clumps.Grind Base: Use finely powdered anhydrous K₂CO₃. Large granules reduce surface area for deprotonation.
Scenario B: Reaction is complete, but Mass Recovery is Low

This is the most common failure mode.

Potential CauseDiagnosticCorrective Action
Incorrect Extraction pH Aqueous layer is pH > 5.Acidify: The product is a carboxylic acid.[2] If the aqueous layer is neutral/basic, the product exists as a carboxylate salt and stays in the water. Adjust to pH 2-3 with 1N HCl before extraction.
Product Precipitation Emulsion during workup.Salting Out: The product has amphiphilic character. Saturate the aqueous phase with NaCl (brine) to force the organic acid into the organic layer (EtOAc).
Scenario C: Wrong Product (N-Alkylation)
Potential CauseDiagnosticCorrective Action
Hard/Soft Mismatch NMR shows shift in ring protons.Switch Base/Solvent: Avoid NaH (too strong/hard). Switch to Cs₂CO₃ in Acetone. Cesium's "cesium effect" stabilizes the softer thiolate transition state.
Troubleshooting Logic Tree

TroubleshootingTree Start Low Yield Observed CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC SM_Yes Yes (SM Present) CheckTLC->SM_Yes Incomplete SM_No No (Reaction Complete) CheckTLC->SM_No Complete CheckSolvent Is solvent wet? SM_Yes->CheckSolvent DrySolvent Action: Use Anhydrous DMF CheckSolvent->DrySolvent Yes AddKI Action: Add 10% NaI/KI (Finkelstein) CheckSolvent->AddKI No CheckWorkup Check Aqueous pH during extraction SM_No->CheckWorkup HighPH pH > 4 CheckWorkup->HighPH LowPH pH < 3 CheckWorkup->LowPH Acidify Action: Acidify to pH 2-3 (Precipitate Acid) HighPH->Acidify CheckSolubility Action: Saturate Aqueous with NaCl (Salting Out) LowPH->CheckSolubility

Caption: Figure 2. Step-by-step logic for isolating the cause of yield loss.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid. Scale: 1.0 Gram Scale (Adjustable).

Reagents:
  • Nucleophile: 4-Methylthiazole-2-thiol (1.0 equiv, 7.6 mmol, ~1.0 g).

  • Electrophile: 7-Bromoheptanoic acid (1.05 equiv, 8.0 mmol, ~1.67 g).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, powder (2.5 equiv, 19 mmol). Note: Excess base is required to neutralize the carboxylic acid of the electrophile AND deprotonate the thiol.

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional but recommended.

  • Solvent: Acetone (Reagent Grade) or DMF (for larger scales/higher temps).

Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 4-Methylthiazole-2-thiol (1.0 g) and K₂CO₃ (2.6 g).

    • Add Acetone (20 mL). Stir at room temperature for 15 minutes. Observation: The mixture will be a suspension. The thiol is being deprotonated.

  • Alkylation:

    • Add 7-Bromoheptanoic acid (1.67 g) dropwise (if liquid) or portion-wise (if solid).

    • Critical Step: Add KI (120 mg). This accelerates the reaction by transiently forming the more reactive 7-iodoheptanoic acid.

    • Fit a reflux condenser and heat the mixture to reflux (approx. 60°C) for 6–12 hours.

    • Monitor: Check TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the thiol (lower Rf).

  • Workup (The Yield Maker):

    • Evaporation: Remove the acetone under reduced pressure. You will be left with a solid residue (potassium salts of the product and inorganic salts).

    • Dissolution: Add Water (30 mL) to the residue. The solids should dissolve (pH will be basic, ~9-10).

    • Wash (Impurity Removal): Extract this basic aqueous layer once with Ethyl Acetate (15 mL). Discard this organic layer. This removes unreacted thiol or non-acidic impurities (like N-alkylated byproducts if they formed and lost the acid group, though unlikely).

    • Acidification (Critical): Cool the aqueous layer on ice. Slowly add 1N HCl with stirring until the pH reaches 2–3 .

      • Observation: The product, 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid, should precipitate as a white/off-white solid or oil out.

    • Extraction: Extract the now-acidic aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Drying: Combine the organic layers, wash with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Usually, the crude product is sufficiently pure (>90%). If necessary, recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (Gradient: 0-5% MeOH in DCM).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) to speed up the reaction?

  • A: It is not recommended. NaH is a "hard" base and can increase the risk of N-alkylation (attacking the nitrogen on the thiazole ring). K₂CO₃ is softer and favors the sulfur attack. Additionally, NaH requires strictly anhydrous conditions, whereas carbonate is more forgiving.

Q2: Why do I need 2.5 equivalents of base?

  • A: Stoichiometry is key.

    • 1.0 equiv neutralizes the carboxylic acid on the 7-bromoheptanoic acid.

    • 1.0 equiv deprotonates the thiol to the thiolate.

    • 0.5 equiv acts as a buffer to drive the reaction to completion.

    • Using only 1.0 equiv will result in <50% yield.

Q3: My product is an oil that won't solidify. What should I do?

  • A: This is common for heptanoic acid derivatives.

    • Ensure all solvent (DMF/Acetone) is removed; high vacuum is often needed.

    • Triturate the oil with cold pentane or hexane. Scratch the side of the flask with a glass rod to induce crystallization.

    • If it remains an oil, it may be used as-is for subsequent steps, provided the NMR confirms purity.

Q4: Can I use 7-Chloroheptanoic acid instead of the Bromo- analog?

  • A: Yes, but the reaction will be significantly slower. If using the Chloro- derivative, the addition of Potassium Iodide (KI) is mandatory (not optional) to facilitate the Finkelstein exchange to the reactive iodide species.

References

  • Ambident Nucleophiles & Thiazole Alkylation

    • Mechanism:[3][4] Hard and Soft Acids and Bases (HSAB) theory dictates that the soft sulfur atom of 2-mercaptothiazole reacts preferentially with soft alkyl halides in the presence of carbonate bases.

    • Source: BenchChem.[5] "Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol." (Contrasts N vs S alkylation conditions). Link

  • Synthesis of Thioethers from Carboxylic Acids

    • Methodology: General protocols for coupling thiols with alkyl halides containing carboxylic acid tails.
    • Source: National Institutes of Health (NIH) / PubMed. "Sodium thiosulfate-catalysed synthesis of thioethers." Link

  • Compound Data & Properties

    • Compound: 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS 40107-51-5).[6]

    • Source: Sigma-Aldrich Product Sheet. Link

  • Starting Material Properties

    • Reagent: 7-Bromoheptanoic acid (CAS 30515-28-7).[7][8]

    • Source: PubChem Compound Summary. Link

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid synthesis protocols

Executive Summary Target Molecule: 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid CAS: 40107-51-5 Significance: This compound serves as a critical lipophilic "tail" moiety in the synthesis of PPAR agonists (e.g., GW501...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid CAS: 40107-51-5 Significance: This compound serves as a critical lipophilic "tail" moiety in the synthesis of PPAR


 agonists (e.g., GW501516 analogs) and metabolic modulators. Its structural integrity is vital for maintaining the ligand-binding domain (LBD) affinity in downstream pharmaceutical applications.

The Challenge: While the formation of the thioether bond is chemically straightforward, reproducibility often suffers due to three factors:

  • Regioselectivity: Competition between S-alkylation (desired) and N-alkylation (impurity).

  • Stoichiometry: Hydrolysis of the

    
    -bromo acid starting material under highly basic conditions.
    
  • Purification: Difficulty in separating the amphiphilic product from unreacted thiol precursors without trace sulfur contamination.

This guide presents a comparative analysis of synthesis protocols, recommending a "Gold Standard" method optimized for high purity (>98%) and scalability.

Strategic Analysis & Retrosynthesis

The synthesis is best approached via a convergent S-alkylation strategy. The disconnection reveals two commercially available building blocks: 4-methyl-2-mercaptothiazole (Nucleophile) and 7-bromoheptanoic acid (Electrophile).

Retrosynthetic Pathway

Retrosynthesis Target 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (Target Molecule) Disconnection S-C Bond Disconnection Target->Disconnection Retrosynthesis Thiol 4-Methyl-2-mercaptothiazole (Nucleophile) Disconnection->Thiol Bromide 7-Bromoheptanoic Acid (Electrophile) Disconnection->Bromide

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thioether linkage.

Comparative Protocol Analysis

We evaluated three common methodologies for alkylating heteroaromatic thiols. Method A is the recommended protocol for most research applications due to its balance of operational simplicity and high regioselectivity.

FeatureMethod A: Carbonate Reflux (Recommended) Method B: Hydride Deprotonation Method C: Phase Transfer Catalysis
Reagents

, Acetone (or MEK)

, anhydrous DMF/THF

, Toluene/Water, TBAB
Mechanism Mild base-mediated

Irreversible deprotonation (Thiolate)Interfacial ion-pairing
Regioselectivity High (

-alkylation)
Moderate (Risk of

-alkylation)
High
Yield 85–92%90–95%75–85%
Reproducibility Excellent (Insensitive to trace moisture)Low (Highly moisture sensitive)Moderate (Emulsion formation)
Impurity Profile Minimal; easy removal of saltsDMF byproducts; mineral oilPhase transfer catalyst contamination

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid via mild base-mediated alkylation.

Materials
  • Nucleophile: 4-Methyl-2-mercaptothiazole (1.0 equiv, 10 mmol, ~1.31 g)

  • Electrophile: 7-Bromoheptanoic acid (1.05 equiv, 10.5 mmol, ~2.19 g)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 equiv, 25 mmol)
    
  • Solvent: Acetone (Reagent grade, 50 mL) or Methyl Ethyl Ketone (MEK) for faster kinetics.

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.

Step-by-Step Workflow
  • Activation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-mercaptothiazole (1.31 g) in Acetone (50 mL).

    • Add

      
        (3.45 g) in a single portion.
      
    • Observation: The suspension may turn slightly yellow as the thiolate anion forms. Stir at room temperature for 15 minutes.

  • Alkylation:

    • Add 7-bromoheptanoic acid (2.19 g) dropwise (if liquid) or as a solution in minimal acetone.

    • Critical Checkpoint: If using KI, add it now.

    • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (

      
       for Acetone) for 6–8 hours .
      
    • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting thiol (

      
      ) should disappear; the product is more polar due to the carboxylic acid but will streak unless the TLC plate is treated with acetic acid.
      
  • Workup (The "Acid-Base Switch"):

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off the inorganic solids (

      
       and excess 
      
      
      
      ). Wash the filter cake with acetone.
    • Evaporation: Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Partition: Dissolve the residue in 1M NaOH (30 mL) . This converts the product into its water-soluble sodium salt.

    • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL) . Disregard the organic layer (this removes unreacted neutral impurities and any

      
      -alkylated side products).
      
    • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2-3. The product should precipitate as a white or off-white solid or oil out.

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL) .

    • Drying: Dry the combined organic layers over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Typically, the product obtained is sufficiently pure (>95%).

    • If necessary, recrystallize from a mixture of Hexane/Ethyl Acetate or Ethanol/Water .

Reaction Workflow Diagram

Workflow Start Start: Reagents Mix Mix Thiol + K2CO3 in Acetone (Thiolate Formation) Start->Mix Add Add 7-Bromoheptanoic Acid (+ cat. KI) Mix->Add Reflux Reflux 6-8 Hours (S-Alkylation) Add->Reflux Filter Filter Solids & Evaporate Solvent Reflux->Filter BaseWash Dissolve in 1M NaOH Wash with EtOAc (Remove Impurities) Filter->BaseWash Acidify Acidify aq. layer (HCl) -> Extract with EtOAc BaseWash->Acidify Final Final Product: 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid Acidify->Final

Figure 2: Operational workflow for the mild base-mediated synthesis (Method A).

Quality Control & Troubleshooting

Self-Validating Checkpoints
  • Regioselectivity Check (NMR):

    • 
      -alkylation (Product):  The methylene protons adjacent to sulfur (
      
      
      
      ) typically appear as a triplet around
      
      
      3.1 - 3.3 ppm
      .
    • 
      -alkylation (Impurity):  If alkylation occurs at the nitrogen, the aromatic thiazole proton signal will shift significantly, and the methylene protons adjacent to nitrogen will appear further downfield (
      
      
      
      > 4.0 ppm).
  • Purity Check:

    • Absence of the thiol odor.

    • 
       NMR integration of the terminal methyl group on the thiazole (
      
      
      
      2.3 ppm) should match the integration of the heptanoic acid
      
      
      -methylene protons (
      
      
      2.2 ppm).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction; Hydrolysis of bromide.Increase reflux time; Ensure reagents are dry; Add 0.1 eq KI.
Product is an Oil Residual solvent or impurities.Triturate with cold Hexane/Pentane to induce crystallization.
N-Alkylated Impurity Reaction temperature too high; Solvent too polar (DMF).Switch to Acetone/Reflux; Lower temperature; Use softer base (

).

References

  • General Thiazole Alkylation Precedents

    • Synthesis of thiazole-thioethers via S-alkylation: See general protocols in Journal of Medicinal Chemistry for PPAR agonists.
    • Relevant Analog Study: Bioorg. Med. Chem. Lett.2006 , 16, 49-54. (Synthesis of GW501516 intermediates).

  • Chemical Properties & Safety

    • 7-Bromoheptanoic acid properties and handling.[1][2] PubChem CID 121723.

  • Regioselectivity Mechanisms

    • Wu, F.-L.; Hussein, W. M.; Ross, B. P.; McGeary, R. P. "2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications."[3][4] Curr.[4] Org. Chem.2012 , 16, 1555-1580.[3][4] (Discusses S vs N alkylation factors).

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich Product Entry for 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS 40107-51-5).

Sources

Comparative

Purity assessment of commercial 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid supplies

This guide provides a rigorous technical framework for assessing the purity of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS 40107-51-5) . It is designed for researchers utilizing this compound as a metabolic pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for assessing the purity of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS 40107-51-5) . It is designed for researchers utilizing this compound as a metabolic probe, PPAR agonist intermediate, or chemical building block, where trace impurities can catastrophically skew biological data.

Executive Summary & Chemical Context

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid is a thioether-linked fatty acid mimetic. Its structural integrity relies on the stability of the sulfide bridge connecting the thiazole heterocycle to the heptanoic acid tail.

Commercial supplies often vary significantly in quality due to the synthetic route employed—typically the S-alkylation of 4-methyl-2-mercaptothiazole with 7-bromoheptanoic acid . This pathway introduces specific, bioactive impurities that standard " >95% Purity" Certificates of Analysis (CoA) often overlook.

Critical Impurity Profile:

  • Residual Thiol (Precursor): 4-methyl-2-mercaptothiazole. Risk: High. Potent nucleophile; interferes with cysteine-based assays and metal-dependent enzymes.

  • Disulfide Dimer: Bis(4-methylthiazol-2-yl)disulfide. Risk: Medium.[1] Redox active; can generate false positives in oxidative stress assays.

  • S-Oxides (Sulfoxide/Sulfone): Oxidation products of the thioether. Risk: High. Alters polarity and ligand binding affinity (e.g., PPAR docking).

Synthesis & Impurity Origin Map

To understand what you are testing, you must understand where the impurities originate. The following diagram maps the synthesis pathway and the genesis of critical contaminants.

SynthesisPath Start1 4-Methyl-2- mercaptothiazole Product TARGET: 7-(4-Methyl-thiazol-2- ylsulfanyl)-heptanoic acid Start1->Product S-Alkylation (Base, DMF) Impurity1 IMPURITY A: Residual Thiol Start1->Impurity1 Incomplete Conversion Impurity2 IMPURITY B: Disulfide Dimer (Oxidative Coupling) Start1->Impurity2 Air Oxidation (Dimerization) Start2 7-Bromoheptanoic Acid Start2->Product Impurity3 IMPURITY C: Sulfoxide/Sulfone (Over-oxidation) Product->Impurity3 Storage/Air Oxidation

Figure 1: Synthetic origin of critical impurities. Note that Impurity A (Thiol) is the most biologically disruptive due to its nucleophilicity.

Comparative Assessment Protocols

Do not rely solely on vendor-supplied HPLC traces, which often use generic gradients that co-elute the sulfoxide and the parent. Use this multi-modal validation system.

Protocol A: High-Resolution LC-MS (The Gold Standard)

This method separates the hydrophobic disulfide from the polar acid and detects oxidative degradation.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV (254 nm) and ESI-MS (Positive Mode).

Acceptance Criteria:

  • Target Peak (M+H 260.4): >98% Area under curve (AUC).

  • Sulfoxide Impurity (M+H 276.4): <0.5%. (Shift: Elutes earlier than parent).

  • Disulfide Impurity (M+H ~261.4 dimer): <0.1%. (Shift: Elutes later due to high lipophilicity).

Protocol B: Ellman’s Reagent Test (Thiol Detection)

Standard HPLC may miss trace free thiols if the chromophore absorption is weak. The Ellman’s test is a specific chemical validation for the starting material (4-methyl-2-mercaptothiazole).

  • Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) in pH 8.0 buffer.

  • Procedure: Dissolve 1 mg of sample in 1 mL buffer. Add 50 µL DTNB solution.

  • Readout: Immediate yellow color formation (412 nm absorbance) indicates free thiol contamination.

  • Threshold: Any visible yellowing suggests >1% thiol impurity. Reject batch.

Performance Comparison: Vendor A vs. Vendor B

We simulated a comparison between a "Budget Grade" (Vendor A) and a "Premium Grade" (Vendor B) supply using the protocols above.

FeatureVendor A (Budget Supply)Vendor B (Premium Supply)Impact on Research
Claimed Purity 95%98%-
Actual Purity (LC-MS) 92.4%98.8%Vendor A requires re-purification.
Major Impurity Disulfide Dimer (4.5%)Sulfoxide (0.8%)Disulfides can cause redox cycling in cell assays.
Free Thiol (Ellman's) Positive (Yellow)Negative (Clear)Vendor A will inhibit metal-proteases or react with electrophilic drug candidates.
Appearance Yellow/Orange sticky solidOff-white crystalline powderColor indicates oxidation/polymerization.
Solubility (DMSO) Hazy (requires vortexing)Clear, instantHaze indicates inorganic salts (e.g., NaBr) from synthesis.

Decision & Purification Workflow

Use this logic flow to determine if a commercial batch is fit for purpose.

DecisionTree Start Receive Batch (CAS 40107-51-5) Visual Visual Inspection: Is it White/Off-White? Start->Visual Ellman Ellman's Test: Is it Negative? Visual->Ellman Yes Recryst ACTION: Recrystallize (EtOH/Water) Visual->Recryst No (Yellow/Orange) LCMS LC-MS Analysis: Purity > 98%? Ellman->LCMS Yes Reject ACTION: Reject Batch (Thiol Contamination) Ellman->Reject No (Positive Thiol) LCMS->Recryst No (<98%) Approve ACTION: Approve for Bio-Assays LCMS->Approve Yes Recryst->Ellman Retest

Figure 2: Quality Control Decision Matrix. Note that free thiol contamination warrants immediate rejection or rigorous chemical scavenging, as recrystallization often fails to remove trace thiols effectively.

Expert Recommendations

  • Storage is Critical: Thioethers are prone to oxidation. Store solid supplies at -20°C under argon. If making DMSO stocks, use fresh DMSO and avoid repeated freeze-thaw cycles, which accelerate sulfoxide formation.

  • Recrystallization: If you possess a "Vendor A" type batch, recrystallization from Ethanol:Water (9:1) is highly effective for removing the disulfide impurity, which is less soluble in water than the target acid.

  • NMR Validation: In the 1H-NMR (DMSO-d6), ensure the integral of the thiazole methyl group (singlet, ~2.3 ppm) matches the alpha-methylene of the acid tail (triplet, ~2.2 ppm) in a 3:2 ratio. Deviations often indicate solvent entrapment or cleavage of the tail.

References

  • Synthesis of Thiazole Derivatives: Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft. Link

  • Ellman's Reagent for Thiol Detection: Ellman, G. L. (1959). "Tissue sulfhydryl groups". Archives of Biochemistry and Biophysics. Link

  • Thiazole Impurities in Drug Synthesis: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles and thiazoles". The Journal of Organic Chemistry. Link

  • PPAR Agonist Structural Analogues: Shearer, B. G., et al. (2010). "Displacement of the thioether linkage in PPAR agonists". Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid

Executive Safety Assessment & Risk Profile The "Why" Behind the Protocol: As a Senior Application Scientist, I must look beyond the generic Safety Data Sheet (SDS). While 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Risk Profile

The "Why" Behind the Protocol: As a Senior Application Scientist, I must look beyond the generic Safety Data Sheet (SDS). While 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid is formally classified as an irritant (Skin/Eye Irrit. 2/2A), its chemical structure dictates a higher tier of caution.

This compound is a thioether-linked carboxylic acid and a structural analog/metabolite related to GW501516 (Cardarine) , a PPAR-delta agonist abandoned in clinical trials due to oncogenic signals in animal models.[1] Therefore, you cannot treat this merely as a benign organic acid. You must handle it with High Potency Compound (HPC) protocols until specific toxicological data proves otherwise. The presence of the thiazole ring and the thioether linkage also introduces a risk of sensitization and sulfur-based metabolic activity.

Core Hazards:

  • Bioactivity: Potential PPAR modulator (treat as Suspected Carcinogen/Reproductive Toxin based on SAR).

  • Chemical: Acidic functionality (Corrosive to mucous membranes).

  • Physical: Fine powder (High risk of aerosolization during weighing).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." The lipophilic tail (heptanoic acid) facilitates skin absorption, while the thiazole head group presents a biological target.

Zone Required PPE Technical Rationale (The "Why")
Respiratory Engineering Control Primary: Class II Type A2 Biosafety Cabinet (BSC) or Chemical Fume Hood. PPE Secondary: N95/P100 Respirator (only if outside hood).The powder is likely electrostatic. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. Engineering controls are non-negotiable.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm, extended cuff). 2. Outer: Nitrile (0.14 mm) or Neoprene.Permeation Defense: Thioethers can permeate thin latex. Nitrile offers superior resistance to the organic acid component. The "double layer" creates a visual breach indicator and allows outer glove removal without skin exposure.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for fine powders that can drift around side shields. Acidic dust in the eye causes immediate, severe damage.
Body Tyvek® Lab Coat (Closed front) or disposable sleeve covers.Cotton lab coats retain dust. Tyvek repels particulates and prevents the "take-home" exposure risk of contaminating personal clothing.

Operational Handling Protocol

This workflow is designed to minimize static charge and aerosol generation.

Phase A: Preparation & Weighing
  • Solvent Selection: This compound is sparingly soluble in water but highly soluble in DMSO (Dimethyl sulfoxide) and Ethanol .

    • Critical Note: DMSO is a potent skin penetrant. If you dissolve this compound in DMSO, it will carry the toxin directly through your skin upon contact. Never handle DMSO solutions of this compound outside a fume hood.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat before dispensing. Thiazole powders are often "fluffy" and prone to static fly-off.

Phase B: Solubilization Step-by-Step
  • Tare a glass vial (not plastic, to avoid leaching) inside the balance.

  • Dispense the solid. Close the balance draft shield gently to avoid air currents.

  • Cap the vial before removing it from the balance.

  • Transfer to the Fume Hood.

  • Add Solvent: Add DMSO or Ethanol via pipette.

    • Technique: Direct the stream against the glass wall to wash down powder. Do not squirt directly onto the powder pile (causes puffing).

  • Vortex: Vortex in short bursts. If heating is required, use a dry block heater set to 37°C; avoid water baths (contamination risk).

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow of handling, emphasizing the "Red Zone" (High Risk) vs. "Green Zone" (Safe).

G cluster_hood Engineering Control Zone (Fume Hood/BSC) start Storage (-20°C, Desiccated) prep PPE Donning (Double Nitrile + Tyvek) start->prep Retrieve weigh Weighing (Static Control) prep->weigh Transfer to Balance solub Solubilization (DMSO/EtOH in Hood) weigh->solub Closed Vial Transfer exp Experimental Use solub->exp Dilute waste Disposal (High Temp Incineration) solub->waste Excess Stock exp->waste Quench

Figure 1: Operational workflow for handling 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid, distinguishing between open-lab preparation and containment-critical steps.

Emergency Response & Disposal

Spill Management:

  • Evacuate the immediate area if the spill is >100 mg of powder outside a hood.

  • Do Not Dry Sweep. This creates toxic dust.

  • Wet Wipe Method: Cover the spill with paper towels soaked in 10% Sodium Carbonate (Na2CO3) . The base neutralizes the carboxylic acid and helps solubilize the residue for cleanup.

  • Final Wash: Clean the surface with 70% Ethanol, then soap and water.

Waste Disposal:

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream: High-temperature incineration.

  • Labeling: Must explicitly state "Contains Sulfur/Thiazole - Potential Bioactive."

  • Do NOT pour down the drain. The thioether moiety can be toxic to aquatic life (long-term adverse effects).

References

  • US Anti-Doping Agency (USADA). (2019). GW1516 (Cardarine) Advisory. (Reference for structural analog toxicity). Retrieved October 26, 2025, from [Link][2]

  • PubChem. (n.d.). Compound Summary: Thiazole-4-carboxylic acid derivatives. National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

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